molecular formula C10H6INO2 B145721 N-(3-Iodophenyl)maleimide CAS No. 135861-54-0

N-(3-Iodophenyl)maleimide

Cat. No.: B145721
CAS No.: 135861-54-0
M. Wt: 299.06 g/mol
InChI Key: QCAJOCSRIKUUFE-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)maleimide is an organic compound characterized by the presence of an iodine atom attached to the phenyl ring of maleimide

Scientific Research Applications

N-(3-Iodophenyl)maleimide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiopharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

Target of Action

N-(3-Iodophenyl)maleimide, a type of N-substituted maleimide, primarily targets the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

The compound interacts with its target, β(1,3)glucan synthase, affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can inhibit the growth and survival of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of chitin and β(1,3)glucan . By inhibiting β(1,3)glucan synthase, the compound disrupts the production of these key components of the fungal cell wall . This disruption can lead to downstream effects such as compromised cell wall integrity and potentially cell death.

Pharmacokinetics

The stability of maleimide-thiol conjugates, which are related compounds, has been investigated . These studies suggest that the stability of such compounds can be improved through a transcyclization reaction .

Result of Action

The action of this compound results in the inhibition of fungal cell wall biosynthesis . This can lead to compromised cell wall integrity and potentially cell death. Additionally, N-substituted maleimides have been found to display relatively strong antifungal effects and cytostatic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with its target can be affected by the presence of other molecules in the environment. Furthermore, the compound’s stability may be influenced by factors such as pH and temperature . .

Safety and Hazards

While specific safety data for “N-(3-Iodophenyl)maleimide” was not found, maleimides in general can be hazardous. They can be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction . They should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area .

Future Directions

Maleimide derivatives, including “N-(3-Iodophenyl)maleimide”, have shown promise in various fields due to their reactivity and biological activity . They have potential applications in the development of new drugs, especially as protein kinase inhibitors . Furthermore, they have been used in the functionalization of graphene, indicating potential applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Iodophenyl)maleimide typically involves the reaction of maleimide with 3-iodoaniline. The reaction is carried out in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions. The process can be summarized as follows:

  • Dissolve maleimide and 3-iodoaniline in a suitable solvent, such as dimethylformamide.
  • Add a palladium catalyst and a base, such as potassium carbonate.
  • Heat the reaction mixture to a temperature of around 100°C and maintain it for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques like recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, thereby maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Iodophenyl)maleimide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Diels-Alder Reactions: The maleimide moiety can participate in Diels-Alder reactions with dienes to form cyclohexene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include amines.

Comparison with Similar Compounds

    N-Phenylmaleimide: Lacks the iodine atom, resulting in different reactivity and applications.

    N-(4-Iodophenyl)maleimide: Similar structure but with the iodine atom at the para position, leading to variations in chemical behavior.

    N-(3-Bromophenyl)maleimide: Contains a bromine atom instead of iodine, affecting its reactivity and applications.

Uniqueness: N-(3-Iodophenyl)maleimide is unique due to the presence of the iodine atom at the meta position, which significantly influences its chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-(3-iodophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAJOCSRIKUUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159581
Record name N-(3-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135861-54-0
Record name N-(3-Iodophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of sodium iodide (32 mg, 0.21 mmol) in H2O (100 μL), was added N-(m-tri-n-butylstannylphenyl)maleimide as described above (0.1 g, 0.21 mmol) in CH2Cl2 (2 mL), followed by a solution of chloramine-T (59 mg, 0.21 mmol) in H2O (2 mL). Reaction progress was followed by TLC on silica gel GHLFC plates (EtOAc/hexane, 1:3), starting material 4 Rf 0.65. The reaction mixture was stirred at room temperature for 30 minutes. The mixture initially turned yellow from the formation of I+. The solution rapidly became lighter until a colorless solution resulted. To this was added 2 mL of 5% aqueous sodium bisulfite and the resulting mixture was extracted with dichloromethane (4×10 mL). The dichloromethane extracts were dried (MgSO4), and the solvent was removed in vacuo to give the desired product N-(m-iodophenyl)maleimide (60 mg/ 95%): TLC (EtOAc/hexane, 1:3) Rf 0.42; mp 154°-155° C. 1H NMR (CDCl3), δ); 7.1-7.7 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O).
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EtOAc hexane
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32 mg
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100 μL
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59 mg
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[Compound]
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material 4
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2 mL
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2 mL
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2 mL
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Synthesis routes and methods II

Procedure details

N-(m-iodophenyl)maleamic acid (1 g, 3.15 mmol) was placed in acetic anhydride (10 mL). Sodium acetate (1 g) was added and the solution stirred at 120° C. The dark brown filtrate was evaporated to dryness under reduced pressure and the residue was dissolved in diethyl ether. The ether mixture was filtered and the filtrate was again evaporated to dryness. The residue obtained was applied to a flash chromatography column (30×200 mm) of Kieselgel 60, 230-400 mesh). Elution with ethyl acetate/hexane (1:3) (400 mL) yielded forty fractions. Fractions 25-35 were combined to provide pure pale yellow N-(m-iodophenyl)maleimide (0.75 g, 80%): TLC (EtOAc/hexane, 1:3) Rf 0.42; mp 154°-155° C.; 1H NMR (CDCl3, δ); 7.1-7.7 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O ).
Quantity
1 g
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1 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(3-Iodophenyl)maleimide in the development of probes for atherosclerosis imaging?

A1: this compound plays a crucial role in radiolabeling peptides for atherosclerosis imaging. The study by [] investigated its use in creating iodine-125 labeled probes. This compound specifically targets sulfhydryl groups often found on peptides. This allows researchers to attach a radioactive iodine isotope to the peptide, making it detectable through imaging techniques. By conjugating the radiolabeled peptide to molecules known to target components of atherosclerotic plaques, researchers can visualize and study these plaques in vivo.

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